molecular formula C18H14F2N4S2 B2466523 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole CAS No. 863001-52-9

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole

Número de catálogo B2466523
Número CAS: 863001-52-9
Peso molecular: 388.45
Clave InChI: RYBNFHQZVREVFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole, also known as BF-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzothiazole derivatives and has a unique chemical structure that makes it suitable for various research purposes.

Aplicaciones Científicas De Investigación

Anticancer and Anti-inflammatory Properties

Compounds structurally related to 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole have been synthesized and evaluated for their potential in anticancer and anti-inflammatory applications. Specifically, derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin 4-yl)piperazin-1-yl]acetamide demonstrated significant in vitro anti-inflammatory activity and remarkable inhibitory effects against cancer cell lines, suggesting a promising direction for further development of novel compounds with improved anticancer and anti-inflammatory profiles (Ghule et al., 2013).

Antiproliferative and Anti-HIV Activity

A series of derivatives, specifically N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-(het)arenecarboxamides, were synthesized and assessed for their in vitro antiproliferative activity against various human tumor-derived cell lines. Compounds in this series displayed remarkable effects on specific cell lines, such as human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines, positioning them as potential candidates for further drug development. However, when screened against HIV-1 and HIV-2, these compounds did not exhibit any notable activity (Al-Soud et al., 2010).

Antimicrobial Screening

Compounds with benzothiazole and piperazine moieties have been synthesized and subjected to antimicrobial screening. The introduction of fluorobenzenes and 2-substituted benzothiazoles into the compound's structure was motivated by the extensive pharmacologically therapeutic potential of these moieties. The synthesized compounds underwent thorough characterization, followed by biological and pharmacological evaluation, specifically focusing on their antimicrobial activities. This research contributes to the exploration of novel compounds with potent biodynamic agents (Jagtap et al., 2010).

Efficient Synthesis Method

A straightforward and efficient synthetic protocol was developed for synthesizing a variety of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole, -1H-benzimidazole, and -1,3-benzoxazole derivatives. This one-pot three-component reaction, conducted under aqueous conditions at room temperature without the need for a catalyst, ligand, or base, signifies an advancement in the synthesis method, potentially contributing to the ease and efficiency of producing such compounds (Dileep & Murty, 2017).

Propiedades

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N4S2/c19-11-9-12(20)16-15(10-11)26-18(22-16)24-7-5-23(6-8-24)17-21-13-3-1-2-4-14(13)25-17/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNFHQZVREVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.